D-I03
Overview
Description
D-I03 is a selective inhibitor of RAD52, a protein involved in the homologous recombination pathway crucial for maintaining genome integrity. This compound has shown significant potential in targeting BRCA1 and BRCA2 deficient cells, making it a promising candidate for cancer therapy .
Preparation Methods
The preparation of D-I03 involves several synthetic routes and reaction conditions. One method includes the use of a fluorescence-quenching assay for single-stranded DNA annealing activity of RAD52. The compound is synthesized and characterized using techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) . Industrial production methods for this compound are not widely documented, but the compound is available for research purposes from various suppliers .
Chemical Reactions Analysis
D-I03 specifically inhibits RAD52-dependent single-chain annealing and D-loop formation. The compound undergoes reactions that inhibit the growth of BRCA1 and BRCA2 deficient cells and the formation of damage-induced RAD52 foci. Common reagents used in these reactions include Cisplatin, which induces RAD51 foci . The major products formed from these reactions are the inhibited RAD52 foci and suppressed growth of deficient cells .
Scientific Research Applications
D-I03 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of DNA repair and homologous recombination. In biology, it helps in understanding the role of RAD52 in genome integrity. In medicine, this compound is being explored as a potential cancer therapy, especially for targeting BRCA1 and BRCA2 deficient cells. The compound is also used in industrial research for developing novel cancer therapies and as a probe to study DNA repair mechanisms .
Mechanism of Action
D-I03 exerts its effects by selectively inhibiting RAD52-dependent single-chain annealing and D-loop formation. The molecular targets of this compound are the RAD52 protein and its associated pathways. By inhibiting RAD52, this compound disrupts the homologous recombination pathway, leading to the suppression of growth in BRCA1 and BRCA2 deficient cells .
Comparison with Similar Compounds
D-I03 is unique in its selective inhibition of RAD52. Similar compounds include other RAD52 inhibitors such as D-G23, which also disrupts the formation of RAD52 foci induced by Cisplatin but to a lesser extent than this compound . Other compounds that target DNA repair mechanisms include PARP1 inhibitors, which are essential for the viability of cancer cells deficient in the homologous recombination pathway .
Properties
IUPAC Name |
1-[2-(diethylamino)ethyl]-3-[2-(4-ethylpiperazin-1-yl)-4-methylquinolin-6-yl]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N6S/c1-5-27(6-2)11-10-24-23(30)25-19-8-9-21-20(17-19)18(4)16-22(26-21)29-14-12-28(7-3)13-15-29/h8-9,16-17H,5-7,10-15H2,1-4H3,(H2,24,25,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXDGHRWOHOPKIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC3=C(C=C(C=C3)NC(=S)NCCN(CC)CC)C(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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